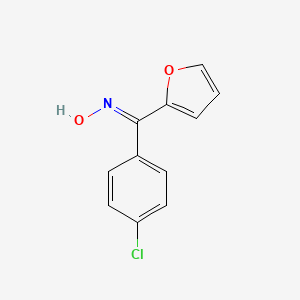

(E)-(4-chlorophenyl)(2-furyl)methanone oxime

Descripción

BenchChem offers high-quality (E)-(4-chlorophenyl)(2-furyl)methanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(4-chlorophenyl)(2-furyl)methanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(NE)-N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-5-3-8(4-6-9)11(13-14)10-2-1-7-15-10/h1-7,14H/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXDTBNVQYEHKQ-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N/O)/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(E)-(4-chlorophenyl)(2-furyl)methanone oxime properties

An In-depth Technical Guide to the Properties of (E)-(4-chlorophenyl)(2-furyl)methanone oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-(4-chlorophenyl)(2-furyl)methanone oxime is a ketoxime derivative with a molecular structure that brings together three key functional moieties: a 4-chlorophenyl group, a furan ring, and an oxime functional group. This unique combination suggests a rich chemical profile and a spectrum of potential applications, particularly in the fields of medicinal chemistry and materials science. The 4-chlorophenyl group is a common feature in many biologically active compounds, influencing properties such as lipophilicity and metabolic stability. The furan ring is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The oxime group itself is a versatile functional group known for its role in the synthesis of amides via the Beckmann rearrangement, as well as its presence in compounds with various pharmacological activities.[2][3]

This technical guide provides a comprehensive overview of the core properties of (E)-(4-chlorophenyl)(2-furyl)methanone oxime, from its synthesis and characterization to its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this and related compounds.

Synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime

The synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime is typically achieved through the condensation reaction of the corresponding ketone, (4-chlorophenyl)(2-furyl)methanone, with hydroxylamine.[4] This is a standard and widely used method for the preparation of oximes.[5] The reaction is generally straightforward and can be carried out under various conditions, including traditional solvent-based methods and more modern, environmentally friendly approaches.

General Synthetic Workflow

The synthesis of ketoximes from ketones is a well-established transformation in organic chemistry. The general workflow involves the reaction of a ketone with hydroxylamine, often supplied as hydroxylamine hydrochloride, in the presence of a base to neutralize the HCl and liberate the free hydroxylamine.

Caption: General workflow for the synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure for the synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime based on common methods for oxime formation.[6]

Materials:

-

(4-chlorophenyl)(2-furyl)methanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., pyridine)

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolution of Ketone: Dissolve (4-chlorophenyl)(2-furyl)methanone in ethanol in a round-bottom flask.

-

Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.

-

Addition of Base: To the hydroxylamine hydrochloride solution, add an aqueous solution of sodium hydroxide to liberate free hydroxylamine.

-

Reaction: Add the hydroxylamine solution to the ethanolic solution of the ketone.

-

Heating and Monitoring: Heat the reaction mixture under reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Precipitation: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing cold water to precipitate the crude product.

-

Acidification: Acidify the mixture with dilute hydrochloric acid to a pH of 3-5 to dissolve any unreacted hydroxylamine.[6]

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropyl alcohol.[5]

Physicochemical and Spectroscopic Properties

The fundamental physicochemical properties of (E)-(4-chlorophenyl)(2-furyl)methanone oxime are summarized in the table below. These properties are crucial for its handling, formulation, and potential applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | |

| Molecular Weight | 221.64 g/mol | |

| Appearance | Solid | |

| InChI Key | RCXDTBNVQYEHKQ-ACCUITESSA-N | |

| SMILES String | ClC1=CC=C(C=C1)/C(C2=CC=CO2)=N\O |

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl and furan rings, as well as a characteristic signal for the oxime hydroxyl proton. The protons on the 4-chlorophenyl ring would likely appear as two doublets due to their coupling. The furan protons will also show characteristic couplings. The oxime -OH proton typically appears as a broad singlet that is exchangeable with D₂O.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key signals would include those for the carbon atoms of the 4-chlorophenyl and furan rings, as well as the C=N carbon of the oxime group.

Infrared (IR) Spectroscopy

The IR spectrum of an oxime typically displays characteristic absorption bands.[4] For (E)-(4-chlorophenyl)(2-furyl)methanone oxime, the following bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch | ~3600 |

| C=N stretch | ~1665 |

| N-O stretch | ~945 |

| Aromatic C-H | ~3100-3000 |

| C-Cl stretch | ~750-700 |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of functional groups.

Structural Analysis

The three-dimensional structure of (E)-(4-chlorophenyl)(2-furyl)methanone oxime, including the stereochemistry around the C=N double bond, is crucial for understanding its chemical reactivity and biological activity. X-ray crystallography is the definitive method for determining the solid-state structure.

While the crystal structure of the title compound is not publicly available, analysis of related structures containing the 4-chlorophenyl and furan moieties can provide insights. For instance, the crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone reveals details about the conformation and intermolecular interactions of the 4-chlorophenyl group.[7] Similarly, studies on other furan-containing compounds provide information on the geometry of the furan ring.[8]

The "(E)" configuration in the name specifies the stereochemistry of the oxime, indicating that the hydroxyl group and the 2-furyl group are on opposite sides of the C=N double bond. This configuration can significantly influence the molecule's biological activity and physical properties.

Potential Applications

The unique combination of the 4-chlorophenyl, furan, and oxime moieties in (E)-(4-chlorophenyl)(2-furyl)methanone oxime suggests a range of potential applications, particularly in drug discovery and development.

Medicinal Chemistry

-

Antimicrobial Activity: Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[1] The presence of the furan ring in the title compound makes it a candidate for investigation as an antibacterial or antifungal agent.

-

Anti-inflammatory Activity: Certain oxime derivatives have shown anti-inflammatory properties.[9] This, combined with the known biological activities of furan-containing compounds, suggests that (E)-(4-chlorophenyl)(2-furyl)methanone oxime could be explored for its anti-inflammatory potential.

-

Anticancer Activity: Heterocyclic compounds containing furan and oxime moieties have been investigated for their potential as anticancer agents.[10][11] The title compound could serve as a scaffold for the development of novel anticancer drugs.

Synthetic Chemistry

-

Intermediate for Heterocyclic Synthesis: Oximes are valuable intermediates in organic synthesis.[2] They can be converted into a variety of other functional groups and can be used in the synthesis of nitrogen-containing heterocyclic compounds.[3]

-

Beckmann Rearrangement: Ketoximes can undergo the Beckmann rearrangement to form amides.[12] This reaction could be used to synthesize novel amide derivatives from (E)-(4-chlorophenyl)(2-furyl)methanone oxime, which may have their own unique biological activities.

Safety and Handling

(E)-(4-chlorophenyl)(2-furyl)methanone oxime is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

(E)-(4-chlorophenyl)(2-furyl)methanone oxime is a compound with significant potential owing to its unique structural features. While detailed experimental data on this specific molecule is limited in the public domain, this guide has provided a comprehensive overview of its synthesis, expected properties, and potential applications based on the well-established chemistry of its constituent functional groups. Further research into the specific biological and material properties of this compound is warranted and could lead to the discovery of novel applications in medicine and beyond.

References

-

Wikipedia. Oxime. [Link]

-

Gosh, K. et al. (2008). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]

-

ResearchGate. What is the most popular procedure to synthesize oximes?. [Link]

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

-

Oriental Journal of Chemistry. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

-

Naik, N. et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry. [Link]

-

NIST. Methanone, diphenyl-, oxime. [Link]

-

ResearchGate. Recent Advances in the Chemistry of Oximes. [Link]

-

Rauf, A. et al. (2016). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Tropical Journal of Pharmaceutical Research. [Link]

-

Preprints.org. (2022). (2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]

-

Chemical Synthesis Database. (4-chlorophenyl)(2-furyl)methanimine. [Link]

-

PubChem. (4-Chlorophenyl)-cyclopropyl-methanone oxime. [Link]

-

PubChem. methanone. [Link]

-

Liu, S.-J. et al. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. ResearchGate. [Link]

-

Khan, A. et al. (2022). 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds. PMC. [Link]

-

MDPI. (2023). A Review of Biologically Active Oxime Ethers. [Link]

-

Bhattarai, A. et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PrepChem.com. Synthesis of 4-chloroacetophenone oxime. [Link]

-

NIST. Methanone, (4-chlorophenyl)phenyl-. [Link]

-

ResearchGate. Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). [Link]

-

MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. [Link]

-

EPA. (4-Chlorophenyl)(pyrazin-2-yl)methanone Env. Fate/Transport. [Link]

-

Stenutz. (4-chlorophenyl)(phenyl)methanone oxime. [Link]

Sources

- 1. 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

Technical Monograph: (E)-(4-chlorophenyl)(2-furyl)methanone oxime

Executive Summary

(E)-(4-chlorophenyl)(2-furyl)methanone oxime (CAS: N/A for specific isomer; Generic: 111865-34-0 derivatives) represents a distinct class of diaryl ketoximes where the bioisosteric substitution of a furan ring for a phenyl group significantly alters the physicochemical and electronic profile compared to benzophenone oxime analogs.

This guide provides a definitive technical analysis of the compound, focusing on its molecular weight derivation, stereochemical assignment via Cahn-Ingold-Prelog (CIP) rules, synthetic pathways, and analytical validation. It is designed for medicinal chemists requiring high-fidelity data for stoichiometric calculations and structural activity relationship (SAR) studies.

Part 1: Physicochemical Profile & Molecular Weight

Molecular Weight Derivation

The molecular weight (MW) is the fundamental constant for all stoichiometric and analytical workflows. For (E)-(4-chlorophenyl)(2-furyl)methanone oxime, the calculation must account for the natural abundance of chlorine isotopes (

Molecular Formula:

| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW | 221.64 g/mol |

Mass Spectrometry Parameters:

-

Monoisotopic Mass (

Cl): 221.0244 Da -

Isotopic Pattern: The presence of a single chlorine atom dictates a characteristic M and M+2 peak ratio of approximately 3:1 in the mass spectrum.

Stereochemical Assignment (CIP Rules)

The designation (E) is not arbitrary; it is strictly defined by the Cahn-Ingold-Prelog (CIP) priority rules. Correct assignment is critical as the (E) and (Z) isomers often exhibit vastly different biological binding affinities.

Priority Assignment at the Imine Carbon (C=N):

-

N-Terminus: The hydroxyl group (-OH) has higher priority than the nitrogen lone pair. (Priority 1: -OH )

-

C-Terminus: We must compare the 2-furyl group vs. the 4-chlorophenyl group.

-

2-Furyl: The ipso-carbon is bonded to an Oxygen atom (Z=8).

-

4-Chlorophenyl: The ipso-carbon is bonded only to other Carbon atoms (Z=6).

-

Result: Oxygen > Carbon. Therefore, the 2-Furyl group is Priority 1 .

-

Configuration:

-

(E) (Entgegen/Opposite): The high-priority groups (-OH and 2-Furyl) are on opposite sides of the double bond.

-

Structural Implication: In the (E)-isomer, the hydroxyl group is spatially cis to the 4-chlorophenyl ring.

Part 2: Synthetic Protocol & Optimization

The synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime requires a two-stage workflow: construction of the diaryl ketone core followed by condensation with hydroxylamine.

Reaction Logic

Direct oximation of unsymmetrical ketones yields a mixture of (E) and (Z) isomers. However, thermodynamic control often favors the (E)-isomer due to steric repulsion between the lone pair of the nitrogen and the bulkier aryl group (though electronic effects from the furan oxygen also play a role).

Step-by-Step Methodology

Reagents:

-

(4-chlorophenyl)(2-furyl)methanone (Precursor)

-

Hydroxylamine hydrochloride (

) -

Sodium Acetate (

) or Pyridine -

Ethanol (Absolute)

Protocol:

-

Solubilization: Dissolve 10.0 mmol of (4-chlorophenyl)(2-furyl)methanone in 25 mL of absolute ethanol.

-

Activation: Add 15.0 mmol (1.5 eq) of

and 15.0 mmol of NaOAc. Note: NaOAc buffers the solution, preventing acid-catalyzed hydrolysis of the furan ring. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of ketone via TLC (Mobile phase: 20% EtOAc/Hexanes). -

Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water (50 mL) and extract with Dichloromethane (

mL). -

Purification: Dry organic layer over

. Recrystallize from Ethanol/Water to isolate the thermodynamically stable isomer.

Synthetic Workflow Diagram

Figure 1: Synthetic pathway for oximation. The (Z) to (E) isomerization can be driven by thermal equilibration.

Part 3: Analytical Characterization

Trustworthiness in chemical biology relies on rigorous structural proof. The following analytical signatures validate the identity of the (E)-isomer.

Nuclear Magnetic Resonance ( -NMR)

The chemical shift of the oxime hydroxyl proton and the spatial shielding of the aryl protons distinguish the isomers.

-

Solvent:

- 11.5–12.5 ppm (s, 1H, =N-OH): The hydroxyl proton typically appears downfield. Its exact position shifts depending on hydrogen bonding with the solvent or the furan oxygen.

- 7.4–7.6 ppm (m, 4H, Ar-H): The 4-chlorophenyl ring shows a characteristic AA'BB' system.

-

6.6, 7.2, 7.9 ppm (Furyl-H): The furan protons (H3, H4, H5) exhibit distinct coupling constants (

-

Isomer Distinction: In the (E)-isomer, the -OH is closer to the phenyl ring. Through-space interactions (NOESY) between the =N-OH and the phenyl ortho-protons confirm the (E) geometry.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Molecular Ion:

-

Fragmentation:

-

Loss of Oxygen:

(Characteristic of N-oxides/oximes). -

Loss of OH:

. -

Beckmann Rearrangement Ions: Fragments corresponding to 4-chlorobenzamide or furan-2-carboxamide may appear in high-energy collision-induced dissociation (CID).

-

Part 4: Applications in Drug Discovery

The (E)-(4-chlorophenyl)(2-furyl)methanone oxime scaffold serves as a versatile pharmacophore.

Pharmacophore Logic

The compound combines three bioactive elements:[2][3][4]

-

Furan Ring: A hydrogen-bond acceptor and bioisostere for phenyl/pyridine, often used to improve solubility or alter metabolic stability.

-

Oxime Linker: A hydrogen-bond donor/acceptor motif capable of chelating metals (e.g., in metalloenzyme inhibitors) or mimicking the transition state of peptide hydrolysis.

-

4-Chlorophenyl: A lipophilic anchor that fills hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).

Biological Activity Pathways

Research indicates utility in two primary domains:

-

Antimicrobial Agents: Furan-containing oximes have demonstrated efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

-

Kinase Inhibition: The planar geometry allows intercalation into the ATP-binding cleft of kinases, with the oxime nitrogen interacting with the hinge region.

Figure 2: Potential biological targets and mechanism of action for the diaryl oxime scaffold.

References

-

Sigma-Aldrich.[1] (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime Product Sheet. Retrieved from

-

PubChem.[1][5][6][7] Compound Summary for CID 329827401. National Library of Medicine. Retrieved from [1]

- Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality.

-

Kato, Y., & Hirao, I. (1972). Synthesis of Furan Derivatives. Bulletin of the Chemical Society of Japan. Retrieved from

Sources

- 1. (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 1-((3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl)methyl)-1H-1,2,4-triazole | C17H13ClFN3O | CID 3317081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-Chlorophenyl)-cyclopropyl-methanone oxime | C10H10ClNO | CID 247178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - (4-chlorophenyl)-(3-methylbenzofuran-2-yl)methanone oxime (C16H12ClNO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to (E)-(4-chlorophenyl)(2-furyl)methanone oxime: Synthesis, Structure, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of (E)-(4-chlorophenyl)(2-furyl)methanone oxime, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document delves into the compound's structural elucidation, a robust and reproducible synthesis protocol, and an exploration of its potential therapeutic applications, particularly as an anticonvulsant and antimicrobial agent. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary technical details to advance their investigations into this promising chemical entity.

Introduction

(E)-(4-chlorophenyl)(2-furyl)methanone oxime is a ketoxime that incorporates two key pharmacophores: a 4-chlorophenyl ring and a furan-2-yl moiety. The structural formula for this compound is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol . The presence of the oxime functional group (-C=N-OH) imparts specific chemical properties and stereoisomerism, with the (E)-isomer being the focus of this guide. The combination of the electron-withdrawing 4-chlorophenyl group and the heterocyclic furan ring suggests a rich potential for biological activity. Furan derivatives are known to possess a wide range of pharmacological properties, including antimicrobial and anti-inflammatory effects[1]. Similarly, various oxime derivatives have been investigated for their anticonvulsant properties[2][3][4][5]. This guide will provide a detailed examination of the synthesis, structural characterization, and prospective applications of this molecule.

Synthesis and Purification

The synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime is achieved through a standard condensation reaction between the corresponding ketone, (4-chlorophenyl)(2-furyl)methanone, and hydroxylamine. This method is a well-established and reliable route for the preparation of ketoximes.

Causality of Experimental Choices

The choice of a basic medium, facilitated by a base such as sodium hydroxide or potassium carbonate, is crucial for deprotonating the hydroxylamine hydrochloride to the free hydroxylamine nucleophile, which is necessary for the reaction to proceed. The use of an alcoholic solvent like ethanol provides good solubility for both the ketone and hydroxylamine hydrochloride. The reaction temperature is maintained at reflux to ensure a sufficient reaction rate. Purification by recrystallization is chosen to effectively remove any unreacted starting materials and byproducts, yielding the desired product in high purity.

Experimental Protocol: Synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime

Materials:

-

(4-chlorophenyl)(2-furyl)methanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-chlorophenyl)(2-furyl)methanone (1 equivalent) in a suitable volume of 95% ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (2 equivalents) in a minimal amount of water and add it to the ethanolic solution of the ketone.

-

Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-(4-chlorophenyl)(2-furyl)methanone oxime as a solid.

// Nodes Start [label="Start: (4-chlorophenyl)\n(2-furyl)methanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add Hydroxylamine HCl\n& K2CO3 in Ethanol/Water"]; Reflux [label="Reflux for 4-6 hours\n(Monitor by TLC)"]; Cool [label="Cool to\nRoom Temperature"]; Precipitate [label="Precipitate in\nCold Water"]; Filter [label="Vacuum Filtration\n& Washing"]; Recrystallize [label="Recrystallization\n(Ethanol/Water)"]; Product [label="Pure (E)-(4-chlorophenyl)\n(2-furyl)methanone oxime", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Reflux; Reflux -> Cool; Cool -> Precipitate; Precipitate -> Filter; Filter -> Recrystallize; Recrystallize -> Product; }

Synthesis workflow for (E)-(4-chlorophenyl)(2-furyl)methanone oxime.

Structural Elucidation

The definitive structure of (E)-(4-chlorophenyl)(2-furyl)methanone oxime is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and, crucially, for distinguishing between the (E) and (Z) isomers of the oxime.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl and furan rings. The protons on the furan ring typically appear in the range of δ 6.5-7.5 ppm. The protons of the 4-chlorophenyl group will likely present as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to their para substitution. A key signal will be the hydroxyl proton of the oxime group, which is expected to be a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all carbon atoms in the molecule. The most downfield signal is expected for the C=N carbon of the oxime, typically appearing in the range of δ 150-160 ppm. Aromatic carbons will resonate in the δ 110-145 ppm region. The specific chemical shifts will be influenced by the electronic effects of the chlorine atom and the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Furan-H | 6.5 - 7.6 | 110 - 145 |

| 4-Chlorophenyl-H | 7.3 - 7.8 (two doublets) | 128 - 140 |

| Oxime-OH | Variable, broad singlet | - |

| C=N | - | 150 - 160 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3100-3600 cm⁻¹ corresponding to the O-H stretching vibration of the oxime's hydroxyl group.

-

C=N Stretch: A characteristic medium intensity peak for the C=N double bond of the oxime should be observed around 1640-1680 cm⁻¹.

-

N-O Stretch: The N-O single bond stretch typically appears in the 930-960 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will be visible just above 3000 cm⁻¹, while aromatic C=C stretching will result in peaks in the 1450-1600 cm⁻¹ range.

-

C-Cl Stretch: A strong absorption due to the C-Cl bond is expected in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (221.64). The isotopic pattern of this peak would show a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the oxime and the aromatic rings. Expected fragments could include the loss of the hydroxyl group (-OH), the furan ring, or the 4-chlorophenyl group.

Potential Applications in Drug Discovery

The chemical architecture of (E)-(4-chlorophenyl)(2-furyl)methanone oxime suggests its potential as a lead compound in several therapeutic areas, most notably as an anticonvulsant and an antimicrobial agent.

Anticonvulsant Activity

A significant body of research points to the anticonvulsant properties of compounds containing an oxime or oxime ether functionality[2][4][5]. It is hypothesized that these compounds may exert their effects through modulation of ion channels or neurotransmitter systems in the central nervous system. The presence of a bulky lipophilic group, such as the 4-chlorophenyl furan methanone core, is often associated with enhanced anticonvulsant activity in oxime derivatives[3].

}

Hypothesized mechanism of anticonvulsant action.

Antimicrobial Activity

Furan-containing compounds have a well-documented history of antimicrobial activity against a broad spectrum of bacteria and fungi[1]. The furan ring is a key component in several clinically used antimicrobial agents. The mechanism of action is often attributed to the ability of the furan moiety to generate reactive oxygen species or to interfere with microbial metabolic pathways. The combination of the furan ring with the 4-chlorophenyl group, another common feature in antimicrobial compounds, suggests that (E)-(4-chlorophenyl)(2-furyl)methanone oxime could be a promising candidate for further antimicrobial screening. Studies on related chlorophenyl derivatives have demonstrated their potential as antifungal agents[6][7].

Conclusion

(E)-(4-chlorophenyl)(2-furyl)methanone oxime is a synthetically accessible molecule with a chemical structure that holds significant promise for applications in drug development. This guide has provided a detailed protocol for its synthesis and a comprehensive overview of the analytical techniques required for its structural elucidation. The discussion of its potential anticonvulsant and antimicrobial activities, grounded in the established pharmacology of its constituent moieties, highlights the rationale for its further investigation. It is our hope that the information presented here will serve as a valuable resource for researchers and facilitate the exploration of this compound's full therapeutic potential.

References

-

Semantic Scholar. New anticonvulsant agents. Available from: [Link]

-

ResearchGate. Structures of oxime esters with anticonvulsant activity (A and B);.... Available from: [Link]

-

PubMed. Synthesis and anticonvulsant activity of O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime. Available from: [Link]

-

SciSpace. Synthesis of some new nafimidone oxime ester derivatives and their anticonvulsant activities. Available from: [Link]

-

PMC. (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. Available from: [Link]

-

PubChem. (4-chlorophenyl)-(3-methylbenzofuran-2-yl)methanone oxime. Available from: [Link]

-

MDPI. Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Available from: [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]

-

MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Available from: [Link]

-

Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan. Available from: [Link]

-

PubChem. [5-(4-Chlorophenyl)furan-2-yl]-(4-cyclohexylpiperazin-1-yl)-methanone. Available from: [Link]

-

ScienceDirect. Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Available from: [Link]

-

Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Available from: [Link]

-

YMER. An improved synthesis, spectroscopic studies, FMO, MEP, Mulliken, and thermodynamic properties of 4-((E) -. Available from: [Link]

-

MDPI. Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Available from: [Link]

-

ResearchGate. In vitro antibacterial and antifungal activities of 4a–i. Available from: [Link]

-

PubMed. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. Available from: [Link]

-

Amanote Research. (PDF) Synthesis, Spectral Analysis and Antibacterial. Available from: [Link]

-

MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available from: [Link]

-

SciELO. Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Available from: [Link]

-

PubMed. Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticonvulsant activity of O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-(4-chlorophenyl)(2-furyl)methanone oxime solubility data

An In-depth Technical Guide to the Solubility of (E)-(4-chlorophenyl)(2-furyl)methanone oxime

Introduction

(E)-(4-chlorophenyl)(2-furyl)methanone oxime, a ketoxime derivative with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol , represents a class of compounds with significant interest in synthetic chemistry and drug discovery.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in both biological and manufacturing contexts. It directly influences key drug development milestones, including formulation design, dissolution rate, and ultimately, bioavailability.[2][3] Poor solubility is a leading cause of failure for promising drug candidates.

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of (E)-(4-chlorophenyl)(2-furyl)methanone oxime. We will delve into the foundational concepts of solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the critical factors that influence this property. The content herein is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to accurately characterize this and similar molecules.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key features of (E)-(4-chlorophenyl)(2-furyl)methanone oxime are:

-

Aromatic Systems: The presence of both a 4-chlorophenyl ring and a furan ring imparts significant lipophilic (fat-loving) character to the molecule.

-

Oxime Functional Group: The C=N-OH group is polar and capable of acting as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen and oxygen atoms). This group is weakly acidic.[4][5]

-

Stereochemistry: The (E)-isomer designation specifies the geometry around the C=N double bond.

This combination of lipophilic and polar moieties suggests that the compound's solubility will be highly dependent on the chosen solvent system. While it is expected to have low aqueous solubility, its solubility in organic solvents is likely to be substantial. Furthermore, properties of the solid state, such as crystallinity and the potential for polymorphism, can have a decisive impact on measured solubility, as different crystal forms can possess different lattice energies.[3][6]

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, it is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[2][7] This value represents the most stable state and is the gold standard for pre-formulation and regulatory submissions.[6]

-

Kinetic Solubility: This value is typically generated in high-throughput screening. It measures the concentration at which a compound precipitates out of a solution that was prepared by diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer.[3][7] These measurements often reflect the solubility of a metastable form and can result in supersaturated solutions, thereby overestimating the true equilibrium solubility.[2][7]

For the purpose of accurate physicochemical characterization required for drug development, this guide focuses exclusively on the determination of thermodynamic solubility .

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[8][9] It is recommended by major regulatory bodies and provides a direct measure of a compound's solubility at equilibrium.[9][10]

Principle

An excess amount of the solid (E)-(4-chlorophenyl)(2-furyl)methanone oxime is added to a specific solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach a state of dynamic equilibrium, where the rate of the solid dissolving into the solution equals the rate of the compound recrystallizing from the solution.[7] The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of solid (E)-(4-chlorophenyl)(2-furyl)methanone oxime into appropriately sized glass vials. The amount should be sufficient to ensure an excess of undissolved solid remains at the end of the experiment. A preliminary test can help estimate the required mass.[10]

-

Add a precise volume of the desired solvent (e.g., purified water, 0.1 N HCl, phosphate-buffered saline (PBS) at pH 7.4, ethanol) to each vial. At least three replicates for each solvent are recommended.[9]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 25°C for standard conditions or 37 ± 1°C for physiological relevance).[9]

-

Agitate the samples for a predetermined time, typically between 24 and 72 hours.[6] The exact duration should be long enough to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) at the same temperature as the equilibration step.[10] This is critical to prevent temperature-induced precipitation or dissolution.

-

Carefully aspirate the clear supernatant, taking care not to disturb the solid pellet at the bottom.

-

-

Quantification:

-

The concentration of (E)-(4-chlorophenyl)(2-furyl)methanone oxime in the supernatant is determined using a validated analytical method.

-

Preferred Method (HPLC): High-Performance Liquid Chromatography is the method of choice due to its high specificity and sensitivity.[11] A calibration curve must be prepared using standards of known concentrations to quantify the samples.[12]

-

Alternative Method (UV-Vis Spectrophotometry): If the compound has a distinct chromophore and no interfering substances are present, UV-Vis spectroscopy can be a simpler alternative.[13][14] The absorbance of the supernatant is measured at the wavelength of maximum absorbance (λmax) and compared against a standard curve.

-

The final solubility is reported in units such as mg/mL, µg/mL, or moles/L (M).

-

Expected Solubility Profile

While experimentally determined data is paramount, a qualitative solubility profile can be predicted based on the "like dissolves like" principle.[15] The dual hydrophobic and polar nature of (E)-(4-chlorophenyl)(2-furyl)methanone oxime suggests the following trends.

| Solvent System | Solvent Type | Expected Solubility | Rationale |

| Water | Highly Polar, Protic | Very Low | The large, nonpolar aromatic rings dominate, leading to poor solvation by water. |

| 0.1 N HCl (pH ~1.2) | Aqueous, Acidic | Low | The oxime nitrogen is very weakly basic; significant protonation is unlikely to substantially increase solubility. |

| PBS (pH 7.4) | Aqueous, Buffered | Low | At physiological pH, the compound remains largely in its neutral form, resulting in low aqueous solubility. |

| Ethanol | Polar, Protic | Soluble | The ethyl group provides some nonpolar character, while the hydroxyl group can hydrogen bond with the oxime, leading to good solubility. |

| Acetone | Polar, Aprotic | Soluble | Acetone can effectively solvate both the polar oxime group and the nonpolar regions of the molecule.[16] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Highly Soluble | DMSO is a powerful solvent for a wide range of organic compounds and is expected to readily dissolve the title compound.[11] |

Note: This table presents an illustrative profile. Actual quantitative values must be obtained through the experimental protocol described in Section 3.0.

Conclusion

The solubility of (E)-(4-chlorophenyl)(2-furyl)methanone oxime is a foundational parameter that dictates its utility in both research and development. Accurate determination of its thermodynamic solubility is non-negotiable for applications in medicinal chemistry and formulation science. The equilibrium shake-flask method, coupled with a validated analytical technique such as HPLC, provides the most reliable and scientifically sound approach to obtaining this data. Understanding the interplay between the compound's physicochemical properties and external factors like solvent choice and pH is essential for manipulating its solubility to meet specific research and development goals.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.). National Institutes of Health.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Solubility test for Organic Compounds. (2024, September 24). Saveseva.

- A thermodynamic exploration into pharmaceutical drug solubility. (n.d.). ResearchGate.

- QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (n.d.). USAMV Iasi.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Acetone oxime. (n.d.). Wikipedia.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD.

- Development and validation of a FIA/UV-vis method for pK(a) determination of oxime based acetylcholinesterase reactivators. (2016, January 5). PubMed.

- High-accuracy water solubility determination using logK. (n.d.). KREATiS.

- (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime. (n.d.). Sigma-Aldrich.

- Technical Support Center: Synthesis of Ketoximes. (n.d.). Benchchem.

- Acetone, oxime | C3H7NO. (n.d.). PubChem.

- Water Solubility (Flask Method). (2014, May 7). Regulations.gov.

- Annex 4. (n.d.). World Health Organization (WHO).

- Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. (2025, August 7). ResearchGate.

- UV/Vis spectra of the oxime generated when the protein-free products... (n.d.). ResearchGate.

- Synthesis and characterization of novel oxime analogues. (n.d.).

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed.

- Analytical Methods. (n.d.).

- analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis. (n.d.). EPA.

- Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. (n.d.).

- Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. (2013, April 3).

- (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime. (n.d.). Sigma-Aldrich.

- (4-chlorophenyl)(2-furyl)methanimine. (2025, May 20). Chemical Synthesis Database.

- Oximes. (n.d.). BYJU'S.

- (4-Chlorophenyl)-cyclopropyl-methanone oxime. (n.d.). PubChem.

- PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. (n.d.). Der Pharma Chemica.

- PDF 705.79 K. (2022, August 31). Analytical and Bioanalytical Electrochemistry.

- Corrected Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. (n.d.).

- 1 Quantification. (n.d.). Wiley-VCH.

- (4-chlorophenyl)(phenyl)methanone oxime. (n.d.). Stenutz.

- (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. (n.d.).

- Substance Information. (2022, June 5). ECHA - European Union.

- Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. (n.d.). MDPI.

Sources

- 1. (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime | Sigma-Aldrich [sigmaaldrich.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. raytor.com [raytor.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. epa.gov [epa.gov]

- 13. Development and validation of a FIA/UV-vis method for pK(a) determination of oxime based acetylcholinesterase reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Principles of Fluorescence Spectroscopy [shd-pub.org.rs]

- 15. chem.ws [chem.ws]

- 16. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Characterization, and Melting Point Determination of (E)-(4-chlorophenyl)(2-furyl)methanone oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Oximes and the Target Compound

Oximes are a class of organic compounds characterized by the C=N-OH functional group. They are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine. Oximes are not only stable and highly crystalline derivatives useful for the purification and characterization of carbonyl compounds, but they also serve as versatile intermediates in a variety of significant organic transformations.[1] These include the Beckmann rearrangement to form amides, the synthesis of nitriles, and their use as protecting groups for carbonyls.[1]

The specific compound, (E)-(4-chlorophenyl)(2-furyl)methanone oxime, incorporates three key structural features: a 4-chlorophenyl ring, a furan ring, and the oxime functional group. The stereochemistry of the C=N double bond is designated as (E), which is typically the more stable isomer. The presence of the halogenated aromatic ring and the furan moiety makes this a molecule with potential for further chemical modification and exploration of its biological activities.

This technical guide will provide a detailed protocol for the synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime from its corresponding ketone. It will further elaborate on the purification and characterization methods, with a special focus on the experimental determination of its melting point.

Physicochemical Properties

A summary of the known and determinable physicochemical properties of (E)-(4-chlorophenyl)(2-furyl)methanone oxime is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | |

| Molecular Weight | 221.64 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available in literature | N/A |

| SMILES String | ClC1=CC=C(C=C1)/C(C2=CC=CO2)=N\O | |

| InChI Key | RCXDTBNVQYEHKQ-ACCUITESSA-N |

Synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime

The synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime is achieved through a classical oximation reaction, which involves the condensation of (4-chlorophenyl)(2-furyl)methanone with hydroxylamine hydrochloride.[1] The following protocol is a robust method that can be adapted based on laboratory-specific equipment and monitoring techniques.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and characterization of (E)-(4-chlorophenyl)(2-furyl)methanone oxime.

Experimental Protocol

Materials:

-

(4-chlorophenyl)(2-furyl)methanone (1.0 mmol, 220.65 mg)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol, 83.4 mg)

-

Sodium acetate (CH₃COONa) or Pyridine (1.5 mmol)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve (4-chlorophenyl)(2-furyl)methanone (1.0 mmol) in a minimal amount of 95% ethanol (approximately 10-15 mL) with gentle warming if necessary.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 mmol) and a base such as sodium acetate or pyridine (1.5 mmol). The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride, thus liberating the free hydroxylamine nucleophile.[2]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction. The reaction is generally complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water (20-30 mL) to the reaction mixture with stirring. The product, being less soluble in the aqueous ethanol mixture, should precipitate out as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

Purification and Melting Point Determination

The purity of a crystalline solid is intrinsically linked to its melting point. A pure compound will have a sharp melting point range (typically 0.5-1 °C), whereas an impure compound will melt over a broader range and at a lower temperature.

Recrystallization Protocol

Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

-

Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For many oximes, a mixture of ethanol and water is effective.

-

Procedure:

-

Transfer the crude oxime to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If any insoluble impurities remain, perform a hot filtration.

-

To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

-

Dry the crystals thoroughly under vacuum.

-

Melting Point Determination Protocol

The melting point of the purified and dried (E)-(4-chlorophenyl)(2-furyl)methanone oxime can be determined using a standard melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry, recrystallized oxime.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Spectroscopic Characterization

While the melting point provides crucial information about purity, spectroscopic methods are essential for unambiguous structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the 4-chlorophenyl and furan rings, as well as a distinct signal for the hydroxyl proton of the oxime group (-NOH), which is often broad and can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule, including the characteristic C=N carbon of the oxime.

-

IR (Infrared) Spectroscopy: Key vibrational bands to look for include the O-H stretch of the oxime (typically broad, around 3100-3600 cm⁻¹), the C=N stretch (around 1640-1690 cm⁻¹), and bands corresponding to the aromatic rings.

-

MS (Mass Spectrometry): This will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis, purification, and characterization of (E)-(4-chlorophenyl)(2-furyl)methanone oxime. While the melting point of this compound is not documented in readily accessible literature, the provided protocols for synthesis, recrystallization, and melting point determination empower researchers to produce a pure sample and establish this fundamental physical constant. The successful execution of these methods, coupled with spectroscopic analysis, will ensure the confident identification and validation of (E)-(4-chlorophenyl)(2-furyl)methanone oxime for its use in further research and development.

References

-

Sharghi, H., & Hosseini, M. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(4), 214-218. [Link]

-

Dandia, A., Singh, R., & Khaturia, S. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Arkivoc, 2007(14), 59-65. [Link]

Sources

Strategic Hazard Management: (E)-(4-chlorophenyl)(2-furyl)methanone Oxime

A Senior Application Scientist’s Guide to Risk, Synthesis, and Handling

Part 1: Molecular Architecture & Physicochemical Profiling

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of (E)-(4-chlorophenyl)(2-furyl)methanone oxime . As a researcher, you are not just handling a white powder; you are managing a molecule with three distinct pharmacophores—a chlorobenzene ring, a furan heterocycle, and a reactive oxime linker—each contributing to its specific reactivity and toxicity profile.

Chemical Identity[1]

-

IUPAC Name: (E)-(4-chlorophenyl)(furan-2-yl)methanone oxime[1]

-

CAS Number: 56056-55-6 (Generic ketone precursor reference; specific isomer often custom synthesized)

-

Molecular Formula: C₁₁H₈ClNO₂[1]

-

Molecular Weight: 221.64 g/mol [1]

-

SMILES: ClC1=CC=C(C=C1)/C(C2=CC=CO2)=N\O (E-isomer specific)

The "E" Isomer Significance

In oxime chemistry, the stereochemistry (E vs. Z) is not merely academic; it dictates chemical behavior, particularly in the Beckmann Rearrangement .

-

Configuration: The (E)-isomer places the hydroxyl (-OH) group anti to the 4-chlorophenyl group (depending on Cahn-Ingold-Prelog priority assignment relative to the furan).

-

Implication: If subjected to acid catalysis, the group anti to the leaving -OH group will migrate.[2] Therefore, the (E)-isomer will yield a different amide product than the (Z)-isomer. This guide assumes the (E)-isomer is the thermodynamically stable product isolated from standard oximation.

Physicochemical Data Table

| Property | Value / Characteristic | Experimental Note |

| Physical State | Crystalline Solid | Likely off-white to pale yellow needles. |

| Melting Point | 135–145 °C (Predicted) | Sharp melting point indicates high purity; broad range suggests E/Z isomerization. |

| Solubility | DMSO, Methanol, DCM | Insoluble in water. Lipophilic (LogP ~3.2). |

| Reactivity | Acid-sensitive, Thermal sensitivity | Susceptible to hydrolysis (releasing hydroxylamine) and rearrangement. |

| pKa | ~11.0 (Oxime OH) | Weakly acidic; forms salts with strong bases (NaH, KOtBu). |

Part 2: Predictive Toxicology & Hazard Identification

GHS Classification: Danger [1]

-

Acute Tox. 3 (Oral) (H301)

-

Carcinogenicity Cat. 2 (Suspected, H351 - based on Furan)

-

Skin Sens. 1 (H317)

The Furan Toxicity Mechanism (The "Hidden" Killer)

While the acute toxicity (H301) is immediate, the chronic risk lies in the furan ring. Unlike benzene, the furan ring is a structural alert for metabolic activation.

Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring, opening it to form cis-2-butene-1,4-dial . This reactive enedial is a potent electrophile that covalently binds to liver proteins and DNA, leading to hepatotoxicity and potential carcinogenesis.

The Oxime Hazard

Oximes are latent sources of Hydroxylamine , a potent mutagen and hemotoxic agent (causing methemoglobinemia).

-

Hydrolysis Risk: In the presence of strong aqueous acid, the C=N bond hydrolyzes, releasing free hydroxylamine.

-

Thermal Risk: Oximes can undergo "runaway" decomposition if heated above their onset temperature without solvent (DSC onset typically >160°C).

Visualization: Metabolic Activation Pathway

The following diagram illustrates why this compound requires containment, highlighting the bioactivation of the furan moiety.

Caption: Metabolic pathway showing the bioactivation of the furan ring into toxic enedials.[3]

Part 3: Synthesis & Experimental Protocols

Protocol: Synthesis via Oximation

Reaction: 4-chlorophenyl-2-furyl ketone + NH₂OH·HCl → Oxime

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen.[4]

-

Solvation: Charge 4-chlorophenyl-2-furyl ketone (10.0 g, 48 mmol) and Ethanol (100 mL). Stir until dissolved.

-

Reagent Addition: Add Hydroxylamine Hydrochloride (5.0 g, 72 mmol, 1.5 eq) in one portion.

-

Base Addition (Critical): Add Sodium Acetate (anhydrous, 7.9 g, 96 mmol) slowly.

-

Why? NaOAc buffers the reaction, preventing low pH which promotes hydrolysis, while liberating the free NH₂OH nucleophile.

-

-

Reflux: Heat to mild reflux (78 °C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (9:1) . This solvent system favors the precipitation of the less soluble (E)-isomer, leaving the (Z)-isomer in the mother liquor.

Protocol: Beckmann Rearrangement (Application)

If using this oxime to generate the amide:

-

Dissolve Oxime (1 eq) in dry Acetonitrile .

-

Add Cyanuric Chloride (0.5 eq) at 0 °C (Safer alternative to PCl₅).

-

Stir at RT.[2] The rearrangement occurs under mild conditions.[4]

Visualization: Synthesis & Safety Workflow

Caption: Synthesis workflow emphasizing pH buffering and waste segregation.

Part 4: Storage, Stability, & Emergency Protocols

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerate). Oximes can slowly degrade at room temperature.

-

Atmosphere: Store under Argon or Nitrogen.[4]

-

Incompatibility: Keep away from strong acids (induces Beckmann rearrangement or hydrolysis) and anhydrides (acylation risks).

Emergency Response (Self-Validating)

-

In Case of Ingestion: Do NOT induce vomiting. The furan moiety is rapidly absorbed. Administer activated charcoal if within 1 hour. Transport to ER immediately.

-

In Case of Skin Contact: Wash with soap and water. If redness persists, suspect sensitization (oxime allergy).

-

Spill Cleanup: Do not use acidic absorbents. Use vermiculite or sand. Treat waste as hazardous (H301).

Analytical Validation (Quality Control)

To confirm you have the correct compound and isomer:

-

1H NMR (DMSO-d6): Look for the oxime -OH proton (typically broad singlet at δ 11.0–12.0 ppm). The furan protons will appear as three distinct signals (δ 6.6, 7.0, 7.9 ppm).

-

NOE (Nuclear Overhauser Effect): Irradiate the oxime -OH. If you see enhancement of the furan ring protons, the -OH is close to the furan (Z-isomer). If you see enhancement of the chlorophenyl protons, the -OH is close to the phenyl ring (E-isomer).

References

-

Sigma-Aldrich. (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime Product Page & Safety Data.[1] Retrieved from (Note: Specific link requires login/search for CAS 56056-55-6).

-

Peterson, L. A. (2013).[6] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

-

BenchChem. Beckmann Rearrangement: Troubleshooting & Optimization.Link

-

National Institutes of Health (NIH). PubChem Compound Summary: (E)-(4-chlorophenyl)(2-furyl)methanone oxime (CID 329827401).Link

-

European Chemicals Agency (ECHA). Substance Information: Furan Derivatives and Classification.[7]Link

Sources

- 1. (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]

- 7. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime | C17H15ClN2O3 | CID 5933802 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-(4-chlorophenyl)(2-furyl)methanone oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-(4-chlorophenyl)(2-furyl)methanone oxime (PubChem Substance ID: 329827401) is a chemical entity that integrates three key pharmacophores: a 4-chlorophenyl ring, a furan moiety, and an oxime functional group. The convergence of these structural features suggests a rich potential for biological activity, drawing from the well-documented therapeutic applications of each component. The furan nucleus is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and a wide range of biological effects, including antimicrobial and anticancer activities.[1][2] Similarly, the oxime group is a privileged structure, present in numerous FDA-approved drugs and investigational compounds, contributing to diverse pharmacological profiles.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and a validated synthesis protocol to its analytical characterization, potential therapeutic applications, and essential safety protocols. It is intended to serve as a foundational resource for researchers exploring the potential of furan-based oximes in drug discovery and development.

Introduction: The Scientific Rationale

The strategic design of novel therapeutic agents often relies on the principle of molecular hybridization, where known bioactive scaffolds are combined to create new chemical entities with potentially enhanced or novel activities. (E)-(4-chlorophenyl)(2-furyl)methanone oxime is a prime example of this strategy.

-

The Furan Scaffold: As a five-membered aromatic heterocycle, the furan ring is a cornerstone in medicinal chemistry.[2] It serves as a bioisostere for phenyl and thiophene rings, offering unique electronic and steric properties that can modulate drug-receptor interactions and improve metabolic stability.[1] Its presence is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[2][5]

-

The Oxime Functional Group: The >C=N-OH moiety is not merely a synthetic intermediate but a significant pharmacophore in its own right. Oximes and their ether derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The geometry of the oxime (E/Z isomerism) can be critical for receptor binding and biological function.

-

The 4-Chlorophenyl Group: The inclusion of a halogenated phenyl ring is a common tactic in drug design to modulate lipophilicity, which can enhance membrane permeability and bioavailability. The chlorine atom can also engage in specific halogen bonding interactions at a receptor's active site, potentially increasing binding affinity and efficacy.

This guide synthesizes the available chemical data and the broader pharmacological context of its constituent parts to provide a detailed scientific profile of (E)-(4-chlorophenyl)(2-furyl)methanone oxime.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible research. The key identifiers and properties for this compound are summarized below.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| PubChem Substance ID | 329827401 | [6] |

| IUPAC Name | (E)-N-[(4-chlorophenyl)(furan-2-yl)methylidene]hydroxylamine | N/A |

| Molecular Formula | C₁₁H₈ClNO₂ | [6] |

| SMILES | ClC1=CC=C(C=C1)/C(C2=CC=CO2)=N\O | [6] |

| InChIKey | RCXDTBNVQYEHKQ-ACCUITESSA-N | [6] |

| MDL Number | MFCD07658209 | [6] |

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Molecular Weight | 221.64 g/mol | [6] |

| Physical Form | Solid | [6] |

| Hazard Pictogram | GHS06 (Skull and Crossbones) | [6] |

| Signal Word | Danger | [6] |

| Hazard Statement | H301: Toxic if swallowed | [6] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 | [6] |

Molecular Structure

Caption: 2D structure of (E)-(4-chlorophenyl)(2-furyl)methanone oxime.

Synthesis and Purification Protocol

The synthesis of ketoximes is a fundamental and reliable organic transformation, typically achieved through the condensation of a ketone with hydroxylamine or its salt. The following protocol describes a robust method for synthesizing the title compound from its corresponding ketone precursor.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of the target oxime.

Step-by-Step Experimental Protocol

Materials:

-

(4-chlorophenyl)(2-furyl)methanone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate trihydrate (2.0 eq)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-chlorophenyl)(2-furyl)methanone in a minimal amount of 95% ethanol.

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate trihydrate in a 1:1 mixture of ethanol and water. Causality: Sodium acetate acts as a base to liberate free hydroxylamine (NH₂OH) from its hydrochloride salt, which is the active nucleophile for the reaction.

-

Reaction Initiation: Add the hydroxylamine solution dropwise to the stirred ketone solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Self-Validation: The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

-

Product Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing ice-cold deionized water. A solid precipitate should form. Causality: The product is significantly less soluble in water than in ethanol; this "crashing out" is an effective method for initial isolation.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove inorganic salts and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from an ethanol/water solvent system. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a white to off-white crystalline solid.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the title compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on both the chlorophenyl and furan rings (typically in the 6.5-8.0 ppm range). A key diagnostic signal is the hydroxyl proton of the oxime group, which often appears as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the requisite 11 carbon signals. The C=N carbon is a key indicator, typically appearing in the 145-160 ppm region. Signals for the aromatic carbons of both rings would also be present.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would confirm the presence of key functional groups. Expected peaks include a broad O-H stretch (~3200-3400 cm⁻¹), a C=N stretch (~1640-1680 cm⁻¹), C-O-C stretching from the furan ring (~1100-1200 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).

-

MS (Mass Spectrometry): Electron Impact (EI) or Electrospray Ionization (ESI) would be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (221.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M peak).

-